Chromone, 8-benzyl-2-(diethylamino)-

CNS pharmacology Structure–activity relationship Antimetrazole screening

Chromone, 8‑benzyl‑2‑(diethylamino)‑ belongs to the 2‑(dialkylamino)chromone subclass, a group of synthetic heterocycles that have been systematically evaluated for CNS and platelet‑related pharmacology since the early 1980s. The compound features a chromone core with a diethylamino group at position 2 and a benzyl substituent at position 8, distinguishing it from other phenyl‑ or benzyl‑substituted positional isomers that exhibit divergent pharmacological profiles [REFS‑1].

Molecular Formula C20H21NO2
Molecular Weight 307.4 g/mol
CAS No. 83767-09-3
Cat. No. B12755544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromone, 8-benzyl-2-(diethylamino)-
CAS83767-09-3
Molecular FormulaC20H21NO2
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=O)C2=CC=CC(=C2O1)CC3=CC=CC=C3
InChIInChI=1S/C20H21NO2/c1-3-21(4-2)19-14-18(22)17-12-8-11-16(20(17)23-19)13-15-9-6-5-7-10-15/h5-12,14H,3-4,13H2,1-2H3
InChIKeyQMGCPAZCGNRBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chromone, 8‑benzyl‑2‑(diethylamino)‑ (CAS 83767‑09‑3): A 2‑Dialkylaminochromone with Defined Pharmacological Selectivity


Chromone, 8‑benzyl‑2‑(diethylamino)‑ belongs to the 2‑(dialkylamino)chromone subclass, a group of synthetic heterocycles that have been systematically evaluated for CNS and platelet‑related pharmacology since the early 1980s. The compound features a chromone core with a diethylamino group at position 2 and a benzyl substituent at position 8, distinguishing it from other phenyl‑ or benzyl‑substituted positional isomers that exhibit divergent pharmacological profiles [REFS‑1].

Why 2‑(Dialkylamino)chromones Cannot Be Interchanged by Positional Analogy Alone


The pharmacological activity of 2‑(dialkylamino)chromones is exquisitely sensitive to the nature and position of the aromatic substituent. Early systematic studies demonstrated that a phenyl group at position 6, 7, or 8 imparts qualitatively different CNS activities (antireserpine, inactive, and antiamphetamine, respectively). When the phenyl is replaced by a benzyl group, the activity profile collapses to a single antimetrazole phenotype, regardless of whether the benzyl is at position 6 or 8 [REFS‑1]. This positional‑substituent interplay means that a generic “2‑(diethylamino)chromone” or even a “benzyl‑2‑(diethylamino)chromone” cannot be assumed to recapitulate a specific pharmacology; the exact regioisomer must be verified for the intended application.

Quantitative Differentiation Evidence for Chromone, 8‑benzyl‑2‑(diethylamino)‑


Pharmacological Selectivity: 8‑Benzyl vs. 8‑Phenyl and 6‑Benzyl Comparators

In the landmark Balbi et al. (1982) study, 8‑phenyl‑2‑(dialkylamino)chromones displayed antiamphetamine activity, whereas the 8‑benzyl‑2‑(diethylamino)chromone lost this activity and, like the 6‑benzyl analog, exhibited only antimetrazole activity. This indicates a complete qualitative shift in the CNS profile driven by the benzyl‑for‑phenyl substitution at position 8 [REFS‑1]. No quantitative ED50 values are available from the abstract; however, the binary presence/absence of activity across multiple in vivo screens provides a clear comparator‑based selection criterion.

CNS pharmacology Structure–activity relationship Antimetrazole screening

Physicochemical Comparison: 8‑Benzyl vs. 6‑Benzyl Isomer

Computed and experimentally derived LogP values show a small but measurable difference between the 8‑benzyl and 6‑benzyl isomers. The 8‑benzyl‑2‑(diethylamino)chromone has a LogP of 4.23 (PSA 33.45 Ų) [REFS‑2], while the 6‑benzyl isomer is reported with an XLogP3 of 4.5 [REFS‑3]. The 0.27‑unit lower LogP of the 8‑benzyl compound may translate to slightly higher aqueous solubility and different membrane partitioning behavior, influencing in vitro assay performance.

Physicochemical properties LogP Isomer comparison

Antiplatelet Activity Potential: 2‑Diethylaminochromone Class Advantage

Mazzei et al. (1988) demonstrated that among a series of 2‑(dialkylamino)chromones, the presence of a diethylamino group at position 2 conferred the highest inhibitory activity against human platelet aggregation induced by ADP and arachidonic acid, with some compounds surpassing acetylsalicylic acid [REFS‑4]. While the 8‑benzyl‑2‑(diethylamino)chromone was not explicitly tested in this study, it shares the critical 2‑diethylamino pharmacophore and therefore belongs to the most active subset of this chemical series.

Platelet aggregation Antiplatelet Chromone SAR

Recommended Procurement Scenarios for Chromone, 8‑benzyl‑2‑(diethylamino)‑


CNS Screening for Clean Antimetrazole Activity Without Adrenergic/Serotonergic Confounds

Based on the Balbi et al. pharmacological map [REFS‑1], the 8‑benzyl isomer is the preferred choice when a research program aims to isolate antimetrazole‑like activity while explicitly avoiding the antiamphetamine effects associated with the 8‑phenyl analog. Procurement of the 8‑benzyl derivative ensures that residual antiamphetamine activity does not confound the interpretation of in vivo CNS readouts.

In Vitro Platelet Aggregation Assays Requiring Maximal 2‑Diethylamino Class Potency

The diethylamino‑substituted chromone class is documented to deliver the highest antiplatelet activity among 2‑aminochromones [REFS‑4]. While direct IC50 data for the 8‑benzyl compound are not publicly available, its structural alignment with the most active congeneric series makes it a rational procurement choice for pilot antiplatelet screens, especially when combined with a desire to later explore structure–activity relationships at the 8‑position.

Solubility‑Sensitive Assay Development Requiring Lower LogP Isomer

For high‑throughput screening formats where compound precipitation or DMSO tolerance is a concern, the 8‑benzyl isomer offers a calculated LogP advantage (4.23 vs. 4.5) over the 6‑benzyl isomer [REFS‑2][REFS‑3]. This can reduce solvent‑related artifacts and improve assay robustness, making the 8‑benzyl compound the more operationally convenient isomer for early‑stage profiling.

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